molecular formula C11H17NO3 B8255474 5-(2-Ethoxyethoxy)-2-methoxyaniline

5-(2-Ethoxyethoxy)-2-methoxyaniline

Cat. No.: B8255474
M. Wt: 211.26 g/mol
InChI Key: XYZGPBWXZZHTTE-UHFFFAOYSA-N
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Description

5-(2-Ethoxyethoxy)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aniline group substituted with ethoxyethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyethoxy)-2-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyaniline.

    Ethoxylation: The 2-methoxyaniline undergoes ethoxylation to introduce the ethoxyethoxy group. This step involves the reaction of 2-methoxyaniline with ethylene oxide in the presence of a base such as sodium hydroxide.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the ethoxylation reaction.

    Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyethoxy)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

5-(2-Ethoxyethoxy)-2-methoxyaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethoxy)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A solvent with similar ethoxyethoxy functionality.

    2-(2-Ethoxyethoxy)ethanol: Another compound with ethoxyethoxy groups, used as a solvent and in various industrial applications.

Uniqueness

5-(2-Ethoxyethoxy)-2-methoxyaniline is unique due to the presence of both ethoxyethoxy and methoxy groups on the aniline ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(2-ethoxyethoxy)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-14-6-7-15-9-4-5-11(13-2)10(12)8-9/h4-5,8H,3,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZGPBWXZZHTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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